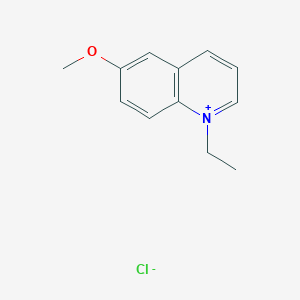
6-Methoxy-N-ethylquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-N-ethylquinolinium, also known as this compound, is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
1. Chemistry:
MEQ serves as a fluorescent chloride indicator in chemical analyses. Its fluorescence is quenched by chloride ions, allowing for the quantitative measurement of chloride concentrations in solution. This property is particularly useful in titrations and other analytical techniques where precise chloride quantification is essential .
2. Biology:
In biological research, MEQ is employed to study chloride ion dynamics within cells. It has been particularly useful in investigations involving GABA_A receptor activity in brain slices. For instance, studies have demonstrated that MEQ can effectively measure changes in intracellular chloride levels during oxygen-glucose deprivation (OGD), revealing critical insights into cellular responses under stress conditions .
3. Medicine:
The ability of MEQ to indicate chloride concentration makes it valuable in medical research, particularly in understanding conditions related to cellular ion homeostasis. For example, alterations in intracellular chloride levels can influence neuronal excitability and are implicated in various neurological disorders. MEQ's application in fluorescence imaging allows researchers to visualize these changes in real-time, facilitating a better understanding of pathophysiological processes .
4. Industry:
In industrial applications, MEQ is used in the development of diagnostic tools and assays that require accurate measurement of chloride ions. Its non-invasive nature and effectiveness make it suitable for use in various laboratory settings, enhancing the reliability of diagnostic procedures .
Case Study 1: Intracellular Chloride Measurement
A study conducted on living brain slices utilized MEQ to monitor changes in intracellular chloride following oxygen-glucose deprivation. Researchers found that MEQ fluorescence decreased significantly during OGD, indicating an increase in intracellular chloride levels. This response was correlated with cell membrane depolarization and provided insights into the mechanisms of neuronal injury during ischemic events .
Case Study 2: GABA_A Receptor Activity
In another investigation, the effects of GABA_A receptor activation on intracellular chloride levels were assessed using MEQ. The study revealed that exposure to muscimol (a GABA_A receptor agonist) significantly reduced MEQ fluorescence under control conditions but failed to do so after OGD, suggesting a disruption in chloride influx due to altered receptor function following cellular stress .
Table 1: Fluorescence Response of MEQ Under Different Conditions
| Condition | ΔF/F (%) | Notes |
|---|---|---|
| Control | 68 ± 8.6 | Normal response to GABA_A receptor activation |
| OGD + 2 hr reoxygenation | -7.3 ± 5.9* | Impaired response post-OGD |
*Statistical significance p<0.05.
Table 2: Preparation of Stock Solutions for MEQ
| Mass of MEQ | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |
|---|---|---|---|
| 0.1 mg | 317.309 µL | 63.462 µL | 31.731 µL |
| 0.5 mg | 1.587 mL | 317.309 µL | 158.655 µL |
| 1 mg | 3.173 mL | 634.618 µL | 317.309 µL |
特性
CAS番号 |
134907-10-1 |
|---|---|
分子式 |
C12H14ClNO |
分子量 |
223.7 g/mol |
IUPAC名 |
1-ethyl-6-methoxyquinolin-1-ium;chloride |
InChI |
InChI=1S/C12H14NO.ClH/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
JFDLMJJVKVMQAW-UHFFFAOYSA-M |
SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[Cl-] |
正規SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[Cl-] |
同義語 |
6-MEQ 6-methoxy-N-ethylquinolinium 6-methoxy-N-ethylquinolinium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















